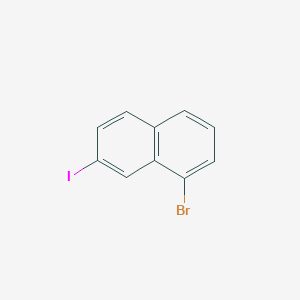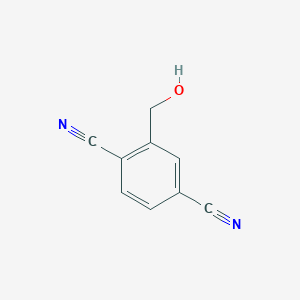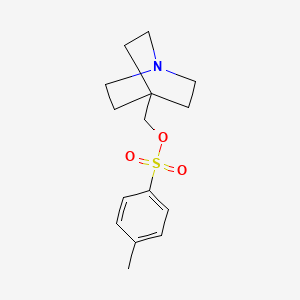
4-(Tosyloxymethyl)quinuclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tosyloxymethyl)quinuclidine is a chemical compound that features a quinuclidine core structure with a tosyl group attached to a methylene bridge. Quinuclidine, also known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that is commonly found in various natural and synthetic compounds. The tosyl group, derived from p-toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxymethyl)quinuclidine typically involves the tosylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Quinuclidine+Tosyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Tosyloxymethyl)quinuclidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The quinuclidine core can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert the quinuclidine core to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinuclidine derivatives.
Oxidation: Formation of quinuclidone derivatives.
Reduction: Formation of quinuclidine amines.
科学的研究の応用
4-(Tosyloxymethyl)quinuclidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 4-(Tosyloxymethyl)quinuclidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The tosyl group can also serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
4-(Tosyloxymethyl)quinuclidine can be compared with other quinuclidine derivatives such as:
Quinuclidine: The parent compound, which lacks the tosyl group.
Quinolizidine: A structurally similar bicyclic compound with different pharmacological properties.
Pyrrolizidine: Another bicyclic compound with a different nitrogen placement.
The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C15H21NO3S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H21NO3S/c1-13-2-4-14(5-3-13)20(17,18)19-12-15-6-9-16(10-7-15)11-8-15/h2-5H,6-12H2,1H3 |
InChIキー |
QEXVWOAHTHPLCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCN(CC2)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
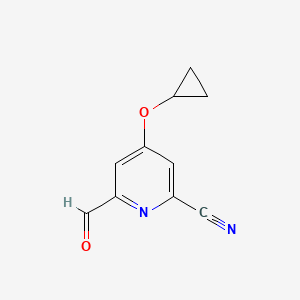
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
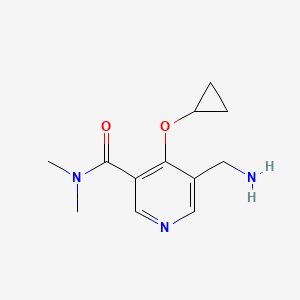
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
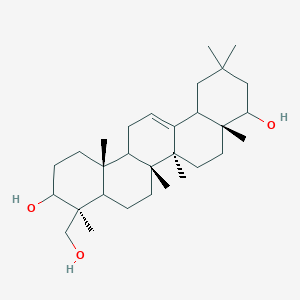
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
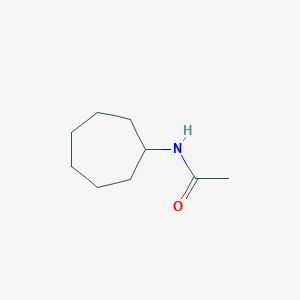
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
